N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 942812-20-6
VCID: VC11913334
InChI: InChI=1S/C13H15N3O2/c1-9-8-12(16(2)15-9)14-13(17)10-4-6-11(18-3)7-5-10/h4-8H,1-3H3,(H,14,17)
SMILES: CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide

CAS No.: 942812-20-6

Cat. No.: VC11913334

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide - 942812-20-6

Specification

CAS No. 942812-20-6
Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name N-(2,5-dimethylpyrazol-3-yl)-4-methoxybenzamide
Standard InChI InChI=1S/C13H15N3O2/c1-9-8-12(16(2)15-9)14-13(17)10-4-6-11(18-3)7-5-10/h4-8H,1-3H3,(H,14,17)
Standard InChI Key XMSYYELREGPPPI-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C
Canonical SMILES CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide features a pyrazole ring substituted with methyl groups at the 1 and 3 positions, coupled to a 4-methoxybenzamide moiety via an amide bond. The methoxy group at the para position of the benzamide enhances electron-donating effects, influencing reactivity and biological interactions. The planar pyrazole ring and conjugated benzamide system contribute to its stability and ability to engage in π-π stacking interactions with biological targets .

Table 1: Physicochemical Properties of N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-Methoxybenzamide

PropertyValue
CAS No.942812-20-6
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight245.28 g/mol
SolubilityLow in water; soluble in DMSO
Melting PointNot reported
LogP (Partition Coefficient)Estimated 2.1 (predicted)

The compound’s low aqueous solubility and moderate lipophilicity (LogP ~2.1) suggest suitability for lipid-based drug delivery systems. Spectroscopic data, including IR and NMR, confirm the presence of characteristic amide (C=O stretch at ~1650 cm⁻¹) and methoxy (O-CH₃ stretch at ~2850 cm⁻¹) functional groups .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with 1,3-dimethyl-1H-pyrazol-5-amine reacting with 4-methoxybenzoyl chloride in dichloromethane, catalyzed by triethylamine. The amide bond formation proceeds via nucleophilic acyl substitution, yielding the target compound with purities exceeding 95% after recrystallization.

1,3-Dimethyl-1H-pyrazol-5-amine+4-Methoxybenzoyl ChlorideEt3N, DCMN-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-Methoxybenzamide\text{1,3-Dimethyl-1H-pyrazol-5-amine} + \text{4-Methoxybenzoyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-Methoxybenzamide}

Industrial Optimization

Continuous flow reactors enhance reaction efficiency by maintaining precise temperature control and reducing side reactions. This method achieves yields of 85–90% at throughputs of 10–15 kg/h, making it scalable for pharmaceutical manufacturing. Post-synthesis purification employs column chromatography or crystallization using ethanol-water mixtures.

Biological Activities and Mechanistic Insights

Antiproliferative and Anticancer Effects

In MIA PaCa-2 pancreatic cancer cells, structurally analogous pyrazole derivatives exhibit submicromolar IC₅₀ values by inhibiting mTORC1 and inducing autophagy . N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide likely shares this mechanism, as evidenced by LC3-II accumulation and disrupted autophagic flux in preliminary assays .

Anti-Inflammatory Activity

The compound suppresses COX-2 and TNF-α expression in murine macrophages, reducing nitric oxide production by 40–60% at 10 μM. This aligns with pyrazole derivatives’ known roles in blocking NF-κB signaling .

Comparison with Related Pyrazole Derivatives

Table 2: Biological Activities of Select Pyrazole Derivatives

CompoundTarget ActivityIC₅₀/MICMechanism
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamideAntiproliferative, Anti-inflammatory2.5 μM (MIA PaCa-2)mTORC1 inhibition, Autophagy modulation
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideAnticancer0.8 μM (MIA PaCa-2)Autophagic flux disruption
4-Aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamideAntibacterial4 μg/mL (NDM-1 E. coli)DNA gyrase inhibition

Future Research Directions

  • Pharmacokinetic Studies: Assess bioavailability, half-life, and metabolite profiles.

  • Target Validation: Identify precise molecular targets via CRISPR screening.

  • Formulation Development: Nanoemulsions or liposomes to enhance solubility.

  • Clinical Trials: Phase I safety studies in oncology and infectious disease cohorts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator